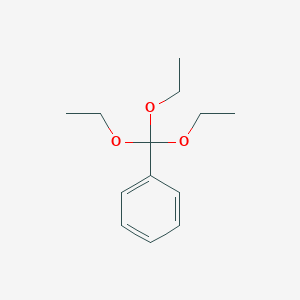

Triethyl orthobenzoate

Description

Properties

IUPAC Name |

triethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPCTXLBRVFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061859 | |

| Record name | Ethyl orthobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1663-61-2 | |

| Record name | Triethyl orthobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (triethoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (triethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl orthobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (triethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyl Orthobenzoate

CAS Number: 1663-61-2

This technical guide provides a comprehensive overview of Triethyl orthobenzoate, a versatile reagent in organic synthesis with applications in pharmaceutical research and drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the formation of bioactive heterocyclic compounds.

Chemical and Physical Properties

This compound, also known as triethoxymethylbenzene or orthobenzoic acid triethyl ester, is a stable and versatile orthoester. Its key physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1663-61-2 | [1][2] |

| Molecular Formula | C₁₃H₂₀O₃ | [1] |

| Molecular Weight | 224.30 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.991 g/mL at 25 °C | [2] |

| Boiling Point | 239-241 °C | [2] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.472 | [2] |

| Solubility | Hydrolyzes in water | [3] |

| Storage Conditions | Store at 10°C - 25°C, under an inert atmosphere (e.g., Nitrogen), protected from light and moisture. | [1] |

Applications in Drug Development and Research

This compound is a valuable reagent in the synthesis of complex organic molecules, including various heterocyclic systems that form the backbone of many pharmaceutical compounds.[4] It has been identified as a pharmaceutical preparation that can inhibit cell proliferation, making it a useful tool in cancer research.[1] The mechanism of this inhibition is thought to involve the binding to lysine (B10760008) residues on receptor proteins, preventing the formation of hydrogen bonds between the receptor and its ligand.[1]

Its primary utility in drug development lies in its role as a precursor for synthesizing heterocyclic compounds such as:

-

1,3,4-Oxadiazoles: This class of compounds is known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

-

Imidazolines and other nitrogen-containing heterocycles: These structures are prevalent in many biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl benzoate (B1203000) and diethyl ether using a boron trifluoride catalyst.

Materials:

-

Ethyl benzoate (10 mmol, 1.50 g)

-

Diethyl ether (containing 1 mmol, 0.068 g of boron trifluoride) (100 mmol, 7.40 g)

-

n-Hexadecane (internal standard, 0.1 g)

-

50 mL stainless steel autoclave with a magnetic stir bar

Procedure:

-

To the 50 mL stainless steel autoclave, add ethyl benzoate, the diethyl ether solution containing boron trifluoride, and n-hexadecane.[6]

-

Seal the autoclave and heat the reaction mixture to 110 °C with stirring.[6]

-

Maintain the reaction at this temperature for 6 hours.[6]

-

After 6 hours, cool the autoclave to 0-5 °C.[6]

-

Carefully open the autoclave and collect the reaction mixture.

-

The product can be analyzed by gas chromatography to determine the conversion rate and yield. This procedure typically results in a conversion rate of ethyl benzoate of 98% and a yield of this compound of 95%.[6]

Protocol 2: Synthesis of 2-Phenyl-5-substituted-1,3,4-oxadiazoles

This protocol provides a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aromatic acid hydrazides and this compound.

Materials:

-

Aromatic acid hydrazide (e.g., benzohydrazide) (1.0 mmol)

-

This compound (1.2 mmol)

-

Catalytic amount of acetic acid (AcOH)

-

Ethanol (B145695) (as solvent, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic acid hydrazide in a minimal amount of ethanol. If the hydrazide is soluble in this compound, ethanol can be omitted.

-

Add this compound to the solution.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-phenyl-5-substituted-1,3,4-oxadiazole.

Visualizations

Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Proposed Mechanism of Cell Proliferation Inhibition

References

- 1. This compound | 1663-61-2 | FT75374 | Biosynth [biosynth.com]

- 2. オルト安息香酸トリエチル ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Triethyl orthobenzoate molecular weight and formula

An In-Depth Technical Guide to Triethyl Orthobenzoate

For researchers, scientists, and drug development professionals, understanding the chemical properties and applications of reagents is paramount. This guide provides a comprehensive overview of this compound, a versatile compound used in various synthetic applications, including pharmaceutical development.

Core Molecular Data

This compound is an orthoester characterized by a central carbon atom bonded to a phenyl group and three ethoxy groups.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₃[1][2][3] | C₆H₅C(OC₂H₅)₃[4] |

| Molecular Weight | 224.30 g/mol [4] | |

| CAS Number | 1663-61-2[1][2][4] | |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Density | 0.991 g/mL at 25 °C[1][3][4] | |

| Boiling Point | 239-241 °C[3][4] | |

| Flash Point | 97 °C[1][4] | |

| Refractive Index | n20/D 1.472[4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl benzoate (B1203000) with a suitable catalyst. The following experimental protocol details a high-yield synthesis method.

Experimental Protocol: Synthesis from Ethyl Benzoate

Objective: To synthesize this compound from ethyl benzoate with high conversion and yield.

Materials:

-

Ethyl benzoate (1.50 g, 10 mmol)

-

n-Hexadecane (0.1 g, internal standard)

-

Boron trifluoride etherate solution (0.068 g BF₃, 1 mmol, in 7.40 g ether)

-

50 ml stainless steel autoclave with a magnetic stir bar

Procedure:

-

To the 50 ml stainless steel autoclave equipped with a magnetic stir bar, add ethyl benzoate (1.50 g), n-hexadecane (0.1 g), and the boron trifluoride in ether solution (7.40 g).[6][7]

-

Seal the autoclave and heat the reaction mixture to 110 °C.[6][7]

-

Maintain the temperature and stir the reaction for 6.0 hours.[6][7]

-

After the reaction is complete, cool the autoclave to 0-5 °C.[6][7]

-

Analyze the resulting sample by gas chromatography to determine the conversion rate and yield.

Expected Results:

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents.[8] It can act as a protecting group for alcohols and is used in various condensation reactions.[9]

Some literature suggests that this compound itself may have biological activity, having been shown to inhibit the proliferation of endothelial cells in culture, making it a tool for studying such processes.[1] Its role as a synthetic intermediate, however, is more widely documented. For instance, orthoesters like trimethyl orthobenzoate are used as intermediates for drugs such as nintedanib, which is used to treat idiopathic pulmonary fibrosis.[10] The versatility of orthoesters in creating complex molecules underscores their importance for drug development professionals.[9][11]

References

- 1. This compound | 1663-61-2 | FT75374 | Biosynth [biosynth.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. 原苯甲酸三乙酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1663-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Triethyl orthoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

Physical properties of Triethyl orthobenzoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Triethyl orthobenzoate, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for their work.

Core Physical Properties

This compound, with the CAS number 1663-61-2, is a commercially available organic compound. It presents as a liquid at room temperature.[1][2]

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 239-241 °C | At standard atmospheric pressure (lit.)[1][3][4][5] |

| 80 °C | At 0.1 mmHg (lit.)[1][3][5] | |

| Density | 0.991 g/mL | At 25 °C (lit.)[1][2][3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of boiling point and density, adaptable for this compound. These protocols are based on established laboratory techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7][8] The capillary method is a common and reliable technique for determining the boiling point of a small sample of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a heating bath (Thiele tube).

-

The heating bath is gently and uniformly heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed when a continuous and rapid stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. For liquids, this can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Sample of this compound

-

Water bath for temperature control (optional but recommended for high accuracy)

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the filled graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume. For improved accuracy, it is recommended to perform the measurement multiple times and average the results.[9]

Logical Workflow

The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. phillysim.org [phillysim.org]

- 4. prc.cnrs.fr [prc.cnrs.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Functional Group of Triethyl Orthobenzoate

This technical guide provides a comprehensive overview of the chemical structure, functional group, and key properties of triethyl orthobenzoate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. The guide includes quantitative data, experimental protocols for its synthesis, and a visualization of its characteristic hydrolysis pathway.

Chemical Structure and Functional Group

This compound, with the chemical formula C₁₃H₂₀O₃, is an organic compound that belongs to the orthoester class.[1][2][3] Its structure features a central carbon atom bonded to a phenyl group (C₆H₅) and three ethoxy groups (-OCH₂CH₃).[4][5] The systematic IUPAC name for this compound is triethoxymethylbenzene.[5]

The key functional group in this compound is the orthoester . An orthoester is characterized by the presence of three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃.[6] Orthoesters can be considered derivatives of the unstable orthocarboxylic acids (R-C(OH)₃).[6] In this compound, the 'R' group is a phenyl ring, and the 'R'' groups are ethyl groups. This functional group is known for its susceptibility to hydrolysis under mild acidic conditions to yield an ester and two molecules of alcohol.[6]

The linear formula for this compound is C₆H₅C(OC₂H₅)₃.[1][4] Its structure is represented by the SMILES string CCOC(OCC)(OCC)c1ccccc1.[1][4]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₃[1][2][3][7] |

| Molecular Weight | 224.30 g/mol [1][3][4][7] |

| Appearance | Colorless to slightly yellowish liquid[7] |

| Density | 0.991 g/mL at 25 °C[1][4][7][8] |

| Boiling Point | 239-241 °C[1][7][8] |

| 80 °C at 0.1 mmHg[1][7][8] | |

| Refractive Index (n20/D) | 1.472[1][4][8] |

| Flash Point | 97 °C (206.6 °F) - closed cup[1][3][4] |

| Water Solubility | Undergoes hydrolysis[8] |

| CAS Number | 1663-61-2[1][4][7] |

Experimental Protocols

A. Synthesis of this compound from Ethyl Benzoate (B1203000)

A common method for the synthesis of this compound involves the reaction of ethyl benzoate with a boron trifluoride catalyst.[9]

-

Materials and Equipment:

-

50 mL stainless steel autoclave with a magnetic stir bar

-

Ethyl benzoate (1.50 g, 10 mmol)

-

n-Hexadecane (0.1 g, internal standard)

-

Ether solution containing boron trifluoride (7.40 g of a solution containing 0.068 g, 1 mmol BF₃)

-

Gas chromatography (GC) equipment for analysis

-

-

Procedure:

-

Charge the 50 mL stainless steel autoclave with ethyl benzoate, n-hexadecane, and the ether solution of boron trifluoride.[9]

-

Seal the autoclave and heat the reaction mixture to 110 °C with stirring.[9]

-

Maintain the reaction at this temperature for 6.0 hours.[9]

-

After the reaction period, cool the autoclave to 0-5 °C.[9]

-

Analyze a sample of the reaction mixture by gas chromatography to determine the conversion of ethyl benzoate and the yield of this compound.[9]

-

-

Expected Outcome:

-

This protocol is reported to achieve a 98% conversion of ethyl benzoate with a 95% yield of this compound.[9]

-

B. Synthesis via the Pinner Reaction

Orthoesters can also be synthesized via the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride.[6]

-

Materials and Equipment:

-

Benzonitrile (B105546) (RCN, where R = C₆H₅)

-

Anhydrous ethanol (B145695) (R'OH, where R' = C₂H₅)

-

Anhydrous hydrogen chloride (HCl)

-

Anhydrous, nonpolar solvent

-

Reaction vessel suitable for anhydrous conditions

-

-

Procedure:

-

Dissolve benzonitrile in the anhydrous, nonpolar solvent in the reaction vessel.

-

Add anhydrous ethanol to the solution.

-

Bubble anhydrous hydrogen chloride gas through the mixture to form the imido ester hydrochloride intermediate, [C₆H₅C(OC₂H₅)=NH₂]⁺Cl⁻.[6]

-

Allow the reaction mixture to stand in the presence of excess ethanol. The intermediate will slowly convert to this compound, precipitating ammonium (B1175870) chloride (NH₄Cl).[6]

-

Filter the reaction mixture to remove the ammonium chloride.

-

Purify the resulting this compound from the filtrate, typically by distillation under reduced pressure.

-

Visualization of Reaction Pathway

The acid-catalyzed hydrolysis of this compound is a fundamental reaction of the orthoester functional group. The following diagram, generated using the DOT language, illustrates the key steps in this signaling pathway.

References

- 1. This compound = 95.0 GC 1663-61-2 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C13H20O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1663-61-2 | FT75374 | Biosynth [biosynth.com]

- 4. 原苯甲酸三乙酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Ortho ester - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. This compound | 1663-61-2 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Common synonyms for Triethyl orthobenzoate (e.g., Orthobenzoic Acid Triethyl Ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethyl orthobenzoate (CAS No. 1663-61-2), a versatile orthoester in organic synthesis. This document details its chemical identity, physicochemical properties, common synonyms, and a representative experimental protocol for its synthesis.

Chemical Identity and Synonyms

This compound is an organic compound classified as an orthoester derivative, featuring a central carbon atom bonded to a phenyl group and three ethoxy groups.[1] Due to its structure and applications, it is known by several alternative names in chemical literature and commercial catalogues. A comprehensive list of these synonyms is provided below for clear identification and literature searching.

Table 1: Common Synonyms for this compound

| Synonym | Source(s) |

| Orthobenzoic Acid Triethyl Ester | [2][3] |

| Ethyl Orthobenzoate | [1][2][3][4] |

| α,α,α-Triethoxytoluene | [4] |

| (Triethoxymethyl)benzene | [1][2][3][4] |

| Triethoxyphenylmethane | [2][3][4] |

| Benzene, (triethoxymethyl)- | [2][4] |

| Triethyl benzoate (B1203000) | [4] |

| Phenylorthoformic acid triethyl ester | [4] |

| Triethoxymethyl benzol | [3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and effective application in experimental design. The key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₃[3][4][5] |

| Molecular Weight | 224.30 g/mol [3][5] |

| Appearance | Clear, colorless liquid[1][4] |

| Boiling Point | 239-241 °C (lit.)[1][4] 80 °C at 0.1 mmHg (lit.)[4] |

| Density | 0.991 g/mL at 25 °C (lit.)[1][4][5] |

| Refractive Index (n20/D) | 1.472 (lit.)[1][4] |

| Flash Point | 97 °C (206.6 °F) - closed cup[4][5] |

| Storage Conditions | Room temperature, sealed in dry, dark place[1][4] |

| Solubility | Prone to hydrolysis in water; soluble in organic solvents.[1] |

| CAS Number | 1663-61-2[1][4] |

| EC Number | 216-771-3[2] |

Applications in Synthesis

This compound serves as a key reagent in various organic transformations. It is frequently employed in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles and pyrazolo[3,4-d]pyrimidin-4-ones.[6] It also functions as a protective group for carboxylic acids and is used in the formation of ketene (B1206846) acetals. Industrially, it has applications as a thermal additive in refrigerant oils and as a catalyst in olefin polymerization.[1]

Experimental Protocol: Synthesis of this compound

The following section details a common laboratory procedure for the synthesis of this compound. This method involves the boron trifluoride-catalyzed reaction of ethyl benzoate with diethyl ether.[7]

Objective: To synthesize this compound from ethyl benzoate and diethyl ether.

Materials:

-

Ethyl benzoate (1.50 g, 10 mmol)

-

Diethyl ether solution containing boron trifluoride (0.068 g, 1 mmol BF₃ in 7.40 g, 100 mmol ether)

-

n-Hexadecane (0.1 g, internal standard)

-

50 mL stainless steel autoclave with a magnetic stir bar

Procedure:

-

Charge the 50 mL stainless steel autoclave with the magnetic stir bar.

-

Add 1.50 g (10 mmol) of ethyl benzoate, 0.1 g of n-hexadecane (as an internal standard), and 7.40 g (100 mmol) of the diethyl ether solution containing 0.068 g (1 mmol) of boron trifluoride to the autoclave.[7]

-

Seal the autoclave and heat the reaction mixture to 110 °C.[7]

-

Maintain the temperature and continue stirring for 6.0 hours.[7]

-

After the reaction period is complete, cool the autoclave down to a temperature between 0-5 °C.[7]

-

Once cooled, carefully open the autoclave and collect the reaction mixture.

-

Analyze the resulting sample by gas chromatography (GC) to determine the conversion rate of ethyl benzoate and the yield of this compound. The expected conversion rate is approximately 98%, with a yield of around 95%.[7]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 1663-61-2 [chemicalbook.com]

- 5. This compound | 1663-61-2 | FT75374 | Biosynth [biosynth.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

The Mechanism of Triethyl Orthobenzoate Hydrolysis in Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism governing the acid-catalyzed hydrolysis of triethyl orthobenzoate. The process, of significant interest in organic synthesis and for the development of acid-labile protecting groups and drug delivery systems, proceeds through a well-established multi-step pathway involving protonation and the formation of a key carbocation intermediate. This document outlines the mechanistic steps, presents relevant kinetic data, details experimental protocols for studying the reaction, and provides visualizations to clarify the process.

The Core Mechanism: An A-1 Stepwise Pathway

The acid-catalyzed hydrolysis of this compound, like other simple orthoesters, proceeds via a specific acid-catalyzed, unimolecular (A-1) mechanism. This pathway can be delineated into three principal stages:

-

Rapid Protonation: The reaction is initiated by a rapid and reversible protonation of one of the alkoxy oxygen atoms of the orthoester by a hydronium ion (H₃O⁺), the active catalytic species in aqueous acidic solutions. This initial step forms a protonated orthoester intermediate.

-

Rate-Determining Step - Formation of a Dialkoxycarbonium Ion: The protonated intermediate undergoes a slow, rate-determining cleavage of a carbon-oxygen bond to release a molecule of ethanol (B145695) and form a resonance-stabilized dialkoxycarbonium ion (also known as a carboxonium ion). This unimolecular dissociation is the kinetic bottleneck of the overall reaction.

-

Rapid Hydrolysis and Decomposition: The highly electrophilic dialkoxycarbonium ion is then rapidly attacked by a water molecule to form a protonated hemiorthoester. This intermediate subsequently deprotonates and quickly decomposes to the final products: ethyl benzoate (B1203000) and another molecule of ethanol.

The overall reaction is: C₆H₅C(OCH₂CH₃)₃ + H₂O ---(H⁺)--> C₆H₅COOCH₂CH₃ + 2 CH₃CH₂OH

The detailed step-by-step mechanism is visualized in the pathway diagram below.

Spectroscopic Deep Dive: A Technical Guide to Triethyl Orthobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Triethyl Orthobenzoate, a versatile reagent and building block in organic synthesis. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₂₀O₃, with a molecular weight of 224.30 g/mol . Its structure consists of a central quaternary carbon atom bonded to a phenyl group and three ethoxy groups. This unique arrangement gives rise to distinct and predictable spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the three equivalent ethyl groups. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| Aromatic (ortho, meta, para-H) | 7.61 - 7.27 | Multiplet | 5H | Not resolved |

| Methylene (-O-CH₂ -CH₃) | 3.35 | Quartet | 6H | ~7.0 |

| Methyl (-O-CH₂-CH₃ ) | 1.17 | Triplet | 9H | ~7.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The coupling constant for the ethyl groups is a typical value for a free-rotating ethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays signals for the distinct carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Quaternary Orthoester (C-O₃) | ~115 |

| Aromatic (C-ipso) | ~138 |

| Aromatic (C-ortho, meta, para) | ~128 - 127 |

| Methylene (-O-CH₂ -CH₃) | ~58 |

| Methyl (-O-CH₂-CH₃ ) | ~15 |

Note: Predicted values based on typical chemical shifts for similar functional groups. For precise identification, comparison with an authentic spectrum is recommended.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired as a neat liquid film, exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 - 3030 | C-H stretch | Aromatic |

| ~2975 - 2870 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1600, 1480, 1445 | C=C stretch | Aromatic Ring |

| ~1270 - 1040 | C-O stretch | Ether |

| ~750 - 690 | C-H bend (out-of-plane) | Monosubstituted Benzene |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrument Parameters and Data Acquisition:

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field homogeneity is optimized by shimming the sample.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically run. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Two clean, dry salt plates (e.g., NaCl or KBr) are obtained.

-

A single drop of neat this compound is placed onto the center of one of the salt plates.

-

The second salt plate is carefully placed on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. The plates are gently rotated to ensure even distribution and to remove any air bubbles.

Instrument Parameters and Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.

-

The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Pivotal Role of Orthoesters in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Orthoesters, formally known as 1,1,1-trialkoxyalkanes, are a versatile class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. While their structure may appear simple, their unique reactivity has established them as indispensable tools in the arsenal (B13267) of synthetic organic chemists. This technical guide provides an in-depth exploration of the core applications of orthoesters, focusing on their roles as robust protecting groups and as key reagents in powerful carbon-carbon bond-forming reactions. Detailed experimental protocols for seminal reactions, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in research and drug development.

Orthoesters as Stable Protecting Groups for Carboxylic Acids

Protecting the carboxylic acid moiety is a frequent necessity in multi-step synthesis to prevent its interference with reagents targeting other functional groups. Orthoesters serve as highly effective protecting groups for carboxylic acids, masking their acidic proton and electrophilic carbonyl carbon. They exhibit remarkable stability under basic and nucleophilic conditions, a key advantage over many other protecting groups.

The most common strategy involves the conversion of the carboxylic acid into a bicyclic orthoester, such as the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) group.[1] This transformation renders the carboxyl group inert to a wide range of reagents, including strong bases and organometallic nucleophiles.

Formation and Cleavage

Bicyclic orthoesters like the OBO group are typically formed from activated carboxylic acids and (3-methyloxetan-3-yl)methanol in the presence of a Lewis acid.[1] The deprotection, or hydrolysis, of the orthoester back to the carboxylic acid is readily achieved under mild aqueous acidic conditions.[1][2] This orthogonality—stability to base and lability to acid—is a cornerstone of their utility.

The general workflow for the protection of a carboxylic acid as a bicyclic orthoester and its subsequent deprotection is outlined below.

Comparative Stability of Bicyclic Orthoester Protecting Groups

Research has led to the development of various bicyclic orthoester protecting groups with differing stabilities and ease of formation. The selection of a specific orthoester can be tailored to the demands of the synthetic route. The DMOBO (dimethyl OBO) group, for instance, has been shown to offer significant advantages over the parent OBO group.

| Protecting Group | Relative Rate of Formation | Relative Stability to Hydrolysis | Reference |

| OBO (ortho bicyclo[2.2.2]octane) | 1 | 1 | [3] |

| DMOBO (dimethyl OBO) | 85x faster | 36x greater | [3] |

The Johnson-Claisen Rearrangement: A Stereoselective C-C Bond Formation

The Johnson-Claisen rearrangement is a powerful variant of the Claisen rearrangement that utilizes an allylic alcohol and an orthoester (commonly triethyl orthoacetate) to generate a γ,δ-unsaturated ester.[4][5] This[6][6]-sigmatropic rearrangement is prized for its ability to form carbon-carbon bonds with a high degree of stereocontrol, proceeding through a highly ordered, chair-like transition state.[7]

Reaction Mechanism

The reaction is typically catalyzed by a weak acid, such as propionic acid.[5] The mechanism involves the initial formation of a mixed orthoester, which then eliminates a molecule of alcohol to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate subsequently undergoes the key[6][6]-sigmatropic shift to yield the final product.

Substrate Scope and Diastereoselectivity

The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the geometry of the double bond and the stereochemistry of the allylic alcohol. This predictability makes it a valuable tool in asymmetric synthesis. A 2016 review highlighted the diastereoselectivity observed with various chiral allylic alcohols.[2]

| Allylic Alcohol Substrate (Stereochemistry) | Solvent | Temperature (°C) | Diastereomeric Ratio (Product A : Product B) | Reference |

| (6S, E)-85a | Benzene | 80 | 4 : 1 | [2] |

| (6S, E)-85a | Toluene | 110 | 6 : 1 | [2] |

| (6S, E)-85a | Decalin | 190 | 9 : 1 | [2] |

| (6R, Z)-85d | Benzene | 80 | 5 : 1 | [2] |

| (6R, Z)-85d | Decalin | 190 | 10 : 1 | [2] |

| (6R, E)-85b | Benzene | 80 | 1 : 8 | [2] |

| (6S, Z)-85c | Benzene | 80 | 1 : 16 | [2] |

Experimental Protocol: Synthesis of n-Hexaldehyde

The following protocol is adapted from Organic Syntheses and describes a classic example of the Johnson-Claisen rearrangement.

Reaction: 3-Methyl-2-buten-1-ol (B147165) + Triethyl orthoacetate → Ethyl 5-methyl-4-hexenoate

Materials:

-

3-Methyl-2-buten-1-ol

-

Triethyl orthoacetate

-

Propionic acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-buten-1-ol (1.0 eq).

-

Add triethyl orthoacetate (5.0 eq) and a catalytic amount of propionic acid (0.05 eq).

-

Heat the mixture to a gentle reflux (approx. 140°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield pure ethyl 5-methyl-4-hexenoate.

The Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin aldehyde synthesis is a classic method for the formation of aldehydes by treating an orthoformate, typically triethyl orthoformate, with a Grignard reagent.[8][9][10] This reaction effectively converts the organometallic Grignard reagent into an aldehyde containing one additional carbon atom.[8]

Reaction and Mechanism

The reaction proceeds by the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the orthoformate, displacing one of the alkoxy groups to form an acetal. This acetal is stable to the reaction conditions but is readily hydrolyzed to the corresponding aldehyde during aqueous workup.[10]

Substrate Scope

The Bodroux-Chichibabin synthesis is applicable to a wide range of Grignard reagents, including those derived from alkyl and aryl halides. While a comprehensive modern review with tabulated yields is scarce, the reaction is well-established for producing both aliphatic and aromatic aldehydes. The following table provides representative yields compiled from various sources.

| Grignard Reagent (R-MgX) | Product Aldehyde (R-CHO) | Yield (%) | Reference |

| n-Amylmagnesium bromide | n-Hexaldehyde | 45-50 | [11] |

| Phenylmagnesium bromide | Benzaldehyde | ~65-75 | [8] (Implied) |

| p-Tolylmagnesium bromide | p-Tolualdehyde | ~70-80 | [8] (Implied) |

| 2,4,6-Trimethylphenylmagnesium bromide | 2,4,6-Trimethylbenzaldehyde | 76-83 | [8] |

Experimental Protocol: Synthesis of n-Hexaldehyde

The following detailed protocol for the synthesis of n-hexaldehyde is adapted from the trusted repository, Organic Syntheses.[11]

Reaction: n-Amylmagnesium bromide + Triethyl orthoformate → n-Hexaldehyde

Materials:

-

n-Amyl bromide

-

Magnesium turnings

-

Dry diethyl ether

-

Iodine (crystal for initiation)

-

Triethyl orthoformate

-

Ice

-

6% Hydrochloric acid

-

Concentrated Sulfuric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare n-amylmagnesium bromide from magnesium turnings (1.25 gram-atoms) and n-amyl bromide (1.25 moles) in dry ether.

-

Reaction with Orthoformate: Once the Grignard formation is complete, cool the flask in an ice-salt bath. Add triethyl orthoformate (1.25 moles) dropwise with vigorous stirring over 30 minutes. After the addition, remove the cooling bath and allow the mixture to stir at room temperature for one hour, followed by refluxing for six hours.

-

Hydrolysis of Acetal: Cool the reaction mixture and cautiously add it to a container with 750 cc of chilled 6% hydrochloric acid and ice. After the solid dissolves, separate the upper oily layer containing the hexaldehyde acetal.

-

Hydrolyze the acetal by distilling it with a solution of 100 g of concentrated sulfuric acid in 700 cc of water. The free aldehyde will co-distill with the water.

-

Purification: The crude aldehyde is further purified via its bisulfite addition product. The distillate is treated with sodium bisulfite solution. The resulting solid is washed, and the free aldehyde is regenerated by treatment with sodium bicarbonate solution followed by steam distillation.

-

The final product is separated, washed, dried over anhydrous sodium sulfate, and distilled to give pure n-hexaldehyde (45-50% overall yield).[11]

Conclusion

Orthoesters are far more than mere curiosities of organic chemistry; they are powerful and practical reagents with broad applications. Their stability under basic conditions makes them exceptional protecting groups for carboxylic acids, enabling complex molecular manipulations. Furthermore, their role in cornerstone reactions like the Johnson-Claisen rearrangement and the Bodroux-Chichibabin synthesis provides reliable and stereoselective pathways for constructing essential carbon-carbon and carbon-hydrogen bonds. A thorough understanding of their reactivity, as detailed in this guide, is crucial for the modern synthetic chemist aiming to design efficient and elegant routes to complex molecular targets in drug discovery and materials science.

References

- 1. Ortho ester - Wikipedia [en.wikipedia.org]

- 2. bioinfopublication.org [bioinfopublication.org]

- 3. researchgate.net [researchgate.net]

- 4. File:Bodroux-Chichibabin aldehyde synthesis of n-hexaldehyde.png - Wikimedia Commons [commons.wikimedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Fichier:Bodroux-Chichibabin aldehyde synthesis of n-hexaldehyde.png — Wikipédia [fr.wikipedia.org]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 9. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

- 10. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of Triethyl Orthobenzoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of triethyl orthobenzoate in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Solubility Characteristics

This compound is an organic compound that is generally soluble in organic solvents.[1][2] It is known to be soluble in ethanol (B145695) and ether.[1][2] However, its interaction with aqueous solutions is characterized by hydrolysis, a chemical reaction with water.[3][4][5][6][7] While some sources may describe it as "soluble in water," this is more accurately a decomposition reaction rather than simple dissolution.[8] This reactivity with water is a critical consideration for its handling and application in experimental settings.

Qualitative Solubility Data

| Solvent Class | Solvent Name | Expected Solubility | Notes |

| Protic Solvents | |||

| Water | Insoluble (Reacts) | Undergoes hydrolysis. | |

| Ethanol | Soluble | Commonly cited as a solvent for this compound. | |

| Methanol | Soluble | Expected to be a good solvent due to its polar nature and similarity to ethanol. | |

| Isopropanol | Soluble | Expected to be a good solvent. | |

| Aprotic Solvents | |||

| Diethyl Ether | Soluble | Commonly cited as a solvent for this compound. | |

| Acetone | Soluble | Expected to be a good solvent. | |

| Toluene | Soluble | As a nonpolar aromatic solvent, it is expected to dissolve the nonpolar benzene (B151609) ring of this compound. | |

| Hexane | Soluble | As a nonpolar aliphatic solvent, it should dissolve the ethyl groups of this compound. | |

| Dichloromethane | Soluble | A versatile solvent expected to dissolve this compound. | |

| Chloroform | Soluble | A versatile solvent expected to dissolve this compound. | |

| Ethyl Acetate | Soluble | A moderately polar solvent expected to be effective. | |

| Acetonitrile | Soluble | A polar aprotic solvent that is expected to be a good solvent. | |

| Dimethylformamide | Soluble | A highly polar aprotic solvent that is expected to be a good solvent. | |

| Dimethyl Sulfoxide | Soluble | A highly polar aprotic solvent that is expected to be a good solvent. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound such as this compound.

Objective: To determine the qualitative solubility of this compound in various laboratory solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, diethyl ether, toluene, hexane, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

Pipettes

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

For liquid samples like this compound, measure approximately 0.1 mL using a pipette.

-

For solid compounds, weigh out approximately 25 mg of the substance.

-

-

Solvent Addition:

-

Add 1 mL of the selected solvent to the test tube containing the this compound.

-

-

Mixing:

-

Cap the test tube securely and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved material.

-

-

Observation and Classification:

-

Soluble: The compound completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the compound dissolves, but some undissolved material remains.

-

Insoluble: The compound does not dissolve, and two distinct phases are visible (e.g., an oil layer or a solid precipitate).

-

Reacts: A chemical reaction is observed, such as gas evolution, color change, or in the case of this compound in water, the formation of a new substance due to hydrolysis.

-

-

Data Recording:

-

Record the observations for each solvent in a laboratory notebook.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

- 1. CAS 1663-61-2: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 1663-61-2 [chemicalbook.com]

- 5. This compound CAS#: 1663-61-2 [m.chemicalbook.com]

- 6. Reliable Chemical Trading Partner, Professional ETHYL ORTHOBENZOATE Supply [methylbenzoate-benzoicacid.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

The Orthoester Moiety: A Hidden Gem in Nature's Chemical Arsenal

An In-depth Technical Guide on the Natural Occurrence and Discovery of Orthoesters for Researchers, Scientists, and Drug Development Professionals.

The orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, is a relatively rare but structurally and biologically significant motif in the vast landscape of natural products.[1][2] While often utilized as a synthetic protecting group in organic chemistry, nature has harnessed the unique properties of the orthoester scaffold to construct complex molecules with potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of orthoesters, their discovery, and the methodologies for their isolation and characterization, with a focus on their relevance to drug development.

A Historical Perspective: The Discovery of a Unique Functional Group

The journey of orthoesters began not in the context of natural products, but in the realm of synthetic organic chemistry. The first synthesis of an orthoester was reported in 1854 by Williamson and Kay, who prepared these compounds through the reaction of 1,1,1-trichloroalkanes with sodium alkoxide.[3] Another classical method, the Pinner reaction, developed in the late 19th century, involves the acid-catalyzed reaction of a nitrile with an excess of an alcohol.[4] These early synthetic endeavors laid the groundwork for understanding the reactivity and properties of this unique functional group, which would later be identified in intricate natural product structures.

Natural Occurrence of Orthoesters: From Plants to Microbes

Orthoesters are found as integral structural components in a diverse array of natural products, primarily from plant and microbial sources.[1][5] These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery.

Plant-Derived Orthoesters: A Bounty of Bioactivity

Plants, particularly those from the Thymelaeaceae and Meliaceae families, are a rich source of orthoester-containing natural products.[1] These compounds are often complex polycyclic structures with a wide spectrum of biological activities.

Daphnane (B1241135) Diterpenoid Orthoesters: This class of compounds, isolated from plants of the Daphne and Synaptolepis genera, is characterized by a tricyclic daphnane skeleton with an orthoester moiety.[6][7] They have garnered significant interest due to their potent biological activities, including anti-HIV and anticancer properties.[8][9]

Phragmalin-Type Limonoid Orthoesters: Found in plants of the Meliaceae family, such as Swietenia macrophylla and Chukrasia tabularis, these complex limonoids feature an orthoester group.[10][11] Many of these compounds exhibit insecticidal and cytotoxic activities.[12]

Steroid Orthoesters: Certain plants, like those of the Petunia genus, produce steroidal orthoesters with notable insecticidal properties.[13]

The table below summarizes the natural sources and reported biological activities of some prominent plant-derived orthoesters.

| Class of Orthoester | Example Compound(s) | Natural Source(s) | Reported Biological Activity(ies) |

| Daphnane Diterpenoid Orthoesters | Yuanhualine, Yuanhuahine | Daphne genkwa | Anticancer, Anti-HIV |

| Phragmalin-Type Limonoid Orthoesters | Swietenitins, Tabulalides | Swietenia macrophylla, Chukrasia tabularis | Cytotoxic, Insecticidal |

| Steroid Orthoesters | Petuniasterones | Petunia species | Insecticidal |

Microbial Orthoesters: Nature's Antibiotics

Microorganisms are another significant source of naturally occurring orthoesters, many of which are potent antibiotics.

Hygromycin B: Produced by the bacterium Streptomyces hygroscopicus, Hygromycin B is an aminoglycoside antibiotic that contains a unique orthoester linkage.[14][15] It is widely used in molecular biology as a selective agent for cells containing the hygromycin resistance gene.[15]

Orthosomycins: This family of oligosaccharide antibiotics, which includes everninomicin and avilamycin (B193671), is characterized by the presence of one or more orthoester linkages that are crucial for their antibiotic activity.[1][16] These compounds are produced by various species of actinomycetes.[16]

The following table highlights the microbial sources and mechanisms of action of these orthoester-containing antibiotics.

| Antibiotic | Producing Microorganism | Mechanism of Action |

| Hygromycin B | Streptomyces hygroscopicus | Inhibits protein synthesis by interfering with ribosomal translocation.[17] |

| Orthosomycins (e.g., Everninomicin) | Actinomycetes | Inhibit protein synthesis by binding to the ribosome.[16] |

Experimental Protocols: Unlocking Nature's Secrets

The isolation and characterization of orthoester-containing natural products require a combination of classical and modern analytical techniques. The following sections provide detailed methodologies for the extraction and purification of representative orthoesters from their natural sources.

Isolation of Daphnane Diterpenoid Orthoesters from Daphne genkwa

1. Extraction:

-

The dried and powdered flower buds of Daphne genkwa are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[18]

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and n-butanol.

-

The CH₂Cl₂ fraction, which typically shows the highest biological activity, is selected for further purification.[11]

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The CH₂Cl₂ fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield several sub-fractions.[18]

-

Sephadex LH-20 Column Chromatography: The active sub-fractions are further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent to remove pigments and other impurities.[18]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient to afford the pure daphnane diterpenoid orthoesters.[18]

4. Characterization:

-

The structures of the isolated compounds are elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).[19]

Isolation of Phragmalin-Type Limonoid Orthoesters from Swietenia macrophylla

1. Extraction:

-

The air-dried and powdered twigs of Swietenia macrophylla are extracted with 95% ethanol.

-

The ethanol extract is concentrated to give a crude residue.[10]

2. Fractionation:

-

The crude extract is partitioned between water and ethyl acetate.

-

The ethyl acetate-soluble portion is then subjected to further fractionation.[20]

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is chromatographed on a silica gel column using a stepwise gradient of chloroform (B151607) and methanol.[10]

-

Repeated Column Chromatography: The resulting fractions are repeatedly chromatographed on silica gel and Sephadex LH-20 columns.

-

Preparative HPLC: The final purification is carried out by preparative HPLC on a C18 column with an acetonitrile-water gradient to yield the pure phragmalin-type limonoid orthoesters.[10]

4. Characterization:

-

Structural elucidation is performed using extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and 2D NMR experiments, as well as HR-MS. Single-crystal X-ray diffraction can be used for absolute stereochemistry determination.[2][10]

A representative table of ¹H and ¹³C NMR data for a phragmalin-type limonoid orthoester is provided below.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 85.5 | 4.68 (s) |

| 2 | 80.3 | 2.95 (t, 5.9) |

| 3 | 83.3 | 2.41 (dd, 11.6, 5.9) |

| ... | ... | ... |

| Data is representative and may vary between specific compounds.[13] |

Fermentation and Isolation of Hygromycin B from Streptomyces hygroscopicus

1. Fermentation:

-

A seed culture of Streptomyces hygroscopicus is grown in a suitable liquid medium.

-

The production medium (e.g., Arginine-Glycerol Salt medium) is inoculated with the seed culture and incubated in a shaker at 30°C for approximately 7 days.[21][22]

2. Extraction:

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is adjusted to a basic pH and extracted with an organic solvent such as ethyl acetate.[10]

3. Purification:

-

The organic extract is concentrated and subjected to silica gel column chromatography using a gradient of chloroform and methanol.

-

Further purification can be achieved by ion-exchange chromatography and/or preparative HPLC.[10]

4. Characterization:

-

The structure of Hygromycin B is confirmed by spectroscopic techniques, including NMR and mass spectrometry.[23]

Biological Activities and Signaling Pathways

The diverse biological activities of naturally occurring orthoesters are a result of their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Activity of Daphnane Diterpenoid Orthoesters

Daphnane diterpenoids, such as yuanhualine, exhibit potent anticancer activity by inducing cell-cycle arrest and apoptosis in cancer cells. Their mechanism of action involves the suppression of critical cell signaling pathways, including the PI3K/Akt, STAT3, and Src pathways, which are often dysregulated in cancer.[24]

Inhibition of Protein Synthesis by Hygromycin B

Hygromycin B exerts its antibiotic effect by binding to the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, causing misreading of the mRNA template and inhibiting the translocation step of elongation, thereby halting protein synthesis.[6][8]

Insecticidal Activity of Limonoid Orthoesters

The insecticidal activity of limonoids is often attributed to their antifeedant properties and their ability to disrupt insect growth and development.[25][26] The precise signaling pathways are still under investigation, but some evidence suggests that they may interfere with hormone signaling and interact with heat shock proteins in insects.[1]

Biosynthesis of Orthoester-Containing Natural Products

The biosynthesis of the orthoester moiety in natural products is a fascinating enzymatic process. In the case of orthosomycin antibiotics, a conserved family of non-heme iron, α-ketoglutarate-dependent oxygenases is believed to be responsible for the oxidative cyclization that forms the orthoester linkage.[16] The biosynthetic gene clusters for several orthosomycins, such as avilamycin, have been identified and characterized, providing insights into the enzymatic machinery involved.[5][27]

Conclusion

Naturally occurring orthoesters represent a structurally unique and biologically important class of compounds with significant potential for drug discovery and development. From the potent anticancer and anti-HIV activities of daphnane diterpenoids to the antibiotic properties of hygromycin B and the orthosomycins, these molecules have demonstrated their value as therapeutic leads. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, paving the way for future innovations in medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the orthosomycin antibiotic avilamycin A: deductions from the molecular analysis of the avi biosynthetic gene cluster of Streptomyces viridochromogenes Tü57 and production of new antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for hygromycin B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hygromycin B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciencepub.net [sciencepub.net]

- 11. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Phragmalin-Type Limonoids from the Fruits of Chukrasia tabularis and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Minor limonoid constituents from Swietenia macrophylla by simultaneous isolation using supercritical fluid chromatography and their biological activit ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03663H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Limonoids of the phragmalin type from Swietenia macrophylla and their chemotaxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Larvicidal Activity of Citrus Limonoids against Aedes albopictus Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Triethyl Orthobenzoate from Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of triethyl orthobenzoate from ethyl benzoate (B1203000). The synthesis involves the reaction of ethyl benzoate with diethyl ether in the presence of a boron trifluoride catalyst under elevated temperature and pressure. This method offers a high conversion rate and yield, making it a viable process for laboratory and potential pilot-scale production. This compound is a valuable intermediate in organic synthesis, notably in the protection of functional groups and the formation of heterocyclic compounds.

Introduction

This compound is a key orthoester used in a variety of chemical transformations. Its applications include the protection of hydroxyl groups, the synthesis of ketene (B1206846) acetals, and as a precursor for the formation of various heterocyclic systems. The synthesis of this compound is, therefore, of significant interest to synthetic and medicinal chemists. The protocol described herein is a direct method starting from the readily available ethyl benzoate.

Reaction Scheme

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from ethyl benzoate as described in the protocol.

| Parameter | Value |

| Starting Material | Ethyl Benzoate |

| Reagents | Diethyl Ether, Boron Trifluoride |

| Solvent | Diethyl Ether |

| Catalyst | Boron Trifluoride |

| Reaction Temperature | 110 °C |

| Reaction Time | 6.0 hours |

| Conversion of Ethyl Benzoate | 98% |

| Yield of this compound | 95% |

Experimental Protocol

Materials:

-

Ethyl benzoate (C₉H₁₀O₂)

-

Diethyl ether ((C₂H₅)₂O), anhydrous

-

Boron trifluoride (BF₃) or a solution in a suitable solvent (e.g., diethyl etherate)

-

n-Hexadecane (internal standard for GC analysis)

-

50 mL stainless steel autoclave with a magnetic stir bar

-

Heating mantle or oil bath with temperature control

-

Cooling bath (ice-water)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reactor Preparation: Ensure the 50 mL stainless steel autoclave is clean, dry, and equipped with a magnetic stir bar.

-

Charging the Reactor:

-

To the autoclave, add 1.50 g (10 mmol) of ethyl benzoate.

-

Add 0.1 g of n-hexadecane as an internal standard for gas chromatography analysis.

-

In a separate, dry flask, prepare a solution of 0.068 g (1 mmol) of boron trifluoride in 7.40 g (100 mmol) of anhydrous diethyl ether.

-

Carefully add the boron trifluoride etherate solution to the autoclave.

-

-

Reaction:

-

Work-up and Analysis:

-

After 6.0 hours, turn off the heating and allow the autoclave to cool to room temperature.

-

Once at room temperature, further cool the autoclave in an ice-water bath to 0-5 °C.[1][2]

-

Carefully vent the autoclave and open it in a well-ventilated fume hood.

-

Take a sample of the reaction mixture for analysis by gas chromatography to determine the conversion of ethyl benzoate and the yield of this compound.[1][2] The conversion rate of ethyl benzoate has been reported to be 98%, with a 95% yield of this compound under these conditions.[1][2]

-

-

Purification (General Procedure):

-

The crude product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 108-110 °C at 18 mmHg.

-

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of an autoclave requires proper training and safety precautions due to the high pressure and temperature involved.

-

Boron trifluoride is a toxic and corrosive gas. Boron trifluoride etherate is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Triethyl Orthobenzoate as a Carboxylic Acid Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. Carboxylic acids, with their inherent acidity and nucleophilicity, often require temporary masking to prevent undesirable side reactions. Triethyl orthobenzoate emerges as a valuable reagent for this purpose, offering a straightforward method for the formation of ethyl esters, a robust and common protecting group.

This application note details the use of this compound for the protection of carboxylic acids. The process involves an acid-catalyzed reaction that proceeds under relatively mild conditions to afford the corresponding ethyl ester. The ethyl ester protecting group is stable to a wide range of synthetic conditions and can be readily cleaved to regenerate the carboxylic acid.

Mechanism of Protection

The protection of a carboxylic acid with this compound in the presence of an acid catalyst and ethanol (B145695) proceeds through a two-stage mechanism. Initially, the this compound reacts with the carboxylic acid to form an intermediate mixed orthoester and releases one equivalent of ethanol. This is followed by the acid-catalyzed elimination of a second equivalent of ethanol and rearrangement to furnish the stable ethyl ester and ethyl benzoate (B1203000) as a byproduct. The presence of excess ethanol in the reaction mixture can also directly participate in the esterification.

Advantages of Using this compound

-

Mild Reaction Conditions: The protection can be achieved under relatively gentle, acid-catalyzed conditions.

-

Formation of a Stable Ester: Ethyl esters are stable to a variety of reagents and reaction conditions commonly employed in organic synthesis.

-

High Yields: The reaction typically proceeds in high yields.

Deprotection Strategies

The ethyl ester protecting group can be removed under either basic (saponification) or acidic conditions to regenerate the carboxylic acid.

-

Basic Hydrolysis (Saponification): This is the most common method for deprotecting ethyl esters. It involves treating the ester with a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the basic conditions.

-

Acidic Hydrolysis: The ethyl ester can also be hydrolyzed by heating with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). This reaction is reversible and is driven to completion by using a large excess of water.

Data Summary

The following tables summarize typical reaction conditions and yields for the protection of carboxylic acids as ethyl esters using this compound and their subsequent deprotection.

Table 1: Protection of Carboxylic Acids using this compound

| Carboxylic Acid | This compound (Equivalents) | Co-solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | 1.5 | Ethanol | H₂SO₄ (cat.) | Reflux | 2 | >90 |

| Aliphatic Acid | 1.5 | Ethanol | H₂SO₄ (cat.) | Reflux | 4-6 | 85-95 |

| Aromatic Acid | 1.2 | None | H₂SO₄ (cat.) | 140-150 | 2 | >90 |

Table 2: Deprotection of Ethyl Esters

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Basic Hydrolysis | LiOH (2 equiv.) | THF/H₂O | Room Temp | 2-4 | >95 |

| Basic Hydrolysis | NaOH (10% aq.) | Ethanol | Reflux | 0.5-1 | >95 |

| Acidic Hydrolysis | conc. HCl | H₂O | Reflux | 4-8 | >90 |

Experimental Protocols

Protocol 1: Protection of a Generic Carboxylic Acid using this compound

Objective: To protect a generic carboxylic acid (R-COOH) as its ethyl ester.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.5 equiv)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous ethanol, add this compound (1.5 equiv).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-